

Application Note: Comprehensive Spectroscopic Analysis of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl-(4-nitro-pyridin-2-ylmethyl)-amine

Cat. No.: B12610831

[Get Quote](#)

Abstract

This application note provides a detailed guide to the spectroscopic characterization of **Methyl-(4-nitro-pyridin-2-ylmethyl)-amine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We present predicted data and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers, scientists, and drug development professionals with a comprehensive framework for the analysis of this and structurally related compounds.

Introduction: The Structural Elucidation Challenge

Methyl-(4-nitro-pyridin-2-ylmethyl)-amine possesses a unique electronic architecture. The pyridine ring, an electron-deficient aromatic system, is further influenced by the potent electron-withdrawing nitro group ($-\text{NO}_2$) at the 4-position and two nitrogen-containing substituents at the 2-position. This arrangement dictates the molecule's chemical reactivity, potential as a ligand,

and biological activity. Accurate structural confirmation and purity assessment are therefore paramount, necessitating a multi-faceted spectroscopic approach. This guide details the expected spectral signatures and the methodologies to acquire and interpret them.

The structure of the target analyte is presented below.

Figure 1: Chemical structure of **Methyl-(4-nitro-pyridin-2-ylmethyl)-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The electron-withdrawing nitro group and the nitrogen heteroatom significantly deshield the protons and carbons of the pyridine ring, leading to characteristic downfield shifts.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The asymmetry of the substitution pattern results in three distinct aromatic proton signals.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.90	d	1H	H-6	<p>The proton at position 6 is ortho to the ring nitrogen, resulting in a significant downfield shift.</p> <p>The strong electron-withdrawing effect of the nitro group at the para position further deshields this proton.</p>
~ 8.45	s	1H	H-3	<p>The proton at position 3 is meta to the nitro group and ortho to the methylene substituent. It is expected to appear as a singlet or a narrow doublet due to a small coupling constant.</p>
~ 8.10	d	1H	H-5	<p>The proton at position 5 is ortho to the strongly electron-withdrawing nitro</p>

group, causing a substantial downfield shift.

~ 4.00

s

2H

-CH₂-

The methylene protons are adjacent to the aromatic ring and the secondary amine, placing them in a deshielded environment.^[1]

~ 2.50

s

3H

-CH₃

The methyl protons are attached to the nitrogen of the secondary amine.

~ 2.00 (broad)

s

1H

-NH-

The chemical shift of the amine proton can vary significantly depending on solvent, concentration, and temperature. It often appears as a broad singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon signals of the pyridine ring are expected at low field due to the aromaticity and the influence of the nitro group.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 160.0	C-2	The carbon bearing the aminomethyl substituent is adjacent to the ring nitrogen, resulting in a downfield shift.
~ 151.0	C-6	This carbon is adjacent to the ring nitrogen and is significantly deshielded.
~ 149.0	C-4	The carbon atom directly attached to the electron-withdrawing nitro group is expected to be highly deshielded.[2]
~ 124.0	C-3	Aromatic carbon signal.
~ 118.0	C-5	Aromatic carbon signal, influenced by the adjacent nitro group.
~ 55.0	-CH ₂ -	The methylene carbon is deshielded by the adjacent nitrogen and the aromatic ring.
~ 35.0	-CH ₃	The methyl carbon of the secondary amine.[3]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl-(4-nitro-pyridin-2-ylmethyl)-amine** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Acquire data at 298 K.
 - Use a spectral width of approximately 16 ppm.
 - Employ a 30-degree pulse angle with a relaxation delay of 1 second.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Utilize a proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquire data with a spectral width of approximately 240 ppm.
 - Employ a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the key functional groups present in a molecule. The spectrum of **Methyl-(4-nitro-pyridin-2-ylmethyl)-amine** is expected to be dominated by vibrations from the nitro group, the N-H bond, and the pyridine ring.

Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3350 - 3310	N-H Stretch	Medium	Secondary Amine (-NH-)
3100 - 3000	C-H Stretch (Aromatic)	Medium-Weak	Pyridine Ring
2950 - 2850	C-H Stretch (Aliphatic)	Medium-Weak	-CH ₂ - and -CH ₃
1600 - 1580	C=C and C=N Ring Stretch	Strong	Pyridine Ring
1530 - 1500	Asymmetric NO ₂ Stretch	Very Strong	Nitro Group (-NO ₂)[4]
1350 - 1330	Symmetric NO ₂ Stretch	Very Strong	Nitro Group (-NO ₂)[4]
1480 - 1420	C=C and C=N Ring Stretch	Medium	Pyridine Ring
850 - 800	C-H Out-of-Plane Bend	Strong	Pyridine Ring

Experimental Protocol for FTIR Spectroscopy

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a modern FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

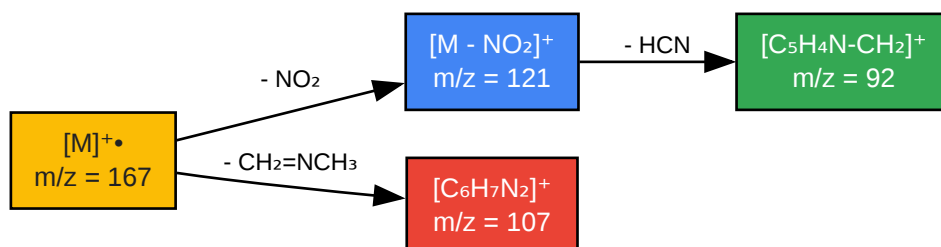
- Data Acquisition:
 - Collect a background spectrum of the empty ATR setup.
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add at least 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- Data Processing: Perform an automatic baseline correction and ATR correction if necessary using the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Mass Spectrum (Electron Ionization)

- Molecular Ion ($M^{+\bullet}$): The molecular weight of **Methyl-(4-nitro-pyridin-2-ylmethyl)-amine** ($\text{C}_7\text{H}_9\text{N}_3\text{O}_2$) is 167.17 g/mol . The molecular ion peak is expected at $m/z = 167$.
- Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.



[Click to download full resolution via product page](#)

Figure 2: Predicted key fragmentation pathway for **Methyl-(4-nitro-pyridin-2-ylmethyl)-amine** in EI-MS.

- $m/z = 121$: Loss of the nitro group ($\bullet\text{NO}_2$, 46 Da) is a very common fragmentation pathway for nitroaromatic compounds.[5]

- $m/z = 107$: Cleavage of the C-C bond between the methylene group and the pyridine ring (benzylic cleavage) would lead to the formation of the resonance-stabilized 4-nitropyridinium cation.
- $m/z = 92$: The tropylium-like pyridylmethyl cation is a common fragment in the mass spectra of picoline derivatives.[6]

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol or ethyl acetate.
- **Instrumentation:** Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- **GC Conditions:**
 - **Column:** Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - **Injection:** Inject 1 μL of the sample solution in splitless mode.
 - **Temperature Program:** Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 300.
 - **Source Temperature:** 230°C.
 - **Quadrupole Temperature:** 150°C.
- **Data Analysis:** Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with spectral libraries (e.g., NIST) if available.

Conclusion

The combination of NMR, FTIR, and MS provides a robust and self-validating system for the comprehensive characterization of **Methyl-(4-nitro-pyridin-2-ylmethyl)-amine**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the pyridine ring. FTIR spectroscopy provides definitive evidence for the presence of key functional groups, particularly the characteristic strong absorptions of the nitro group. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. The protocols and predicted data presented in this application note serve as a reliable guide for researchers working with this compound and its analogs, ensuring data integrity and facilitating confident structural assignment.

References

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
- PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Amino-2-nitropyridine. Retrieved from [\[Link\]](#)
- Koziel, M., et al. (2022). Exploring Photoswitchable Properties of Two Nitro Nickel(II) Complexes with (N,N,O)-Donor Ligands and Their Copper(II) Analogues. *Inorganic Chemistry*, 61(10), 4239-4251.
- ResearchGate. (n.d.). Synthesis and characterization of bis{2-[1-methyl-4-(1-methyl-4-nitropyrrole-2-acylimido)pyrrole-2-acylimido]ethyl}amine. Retrieved from [\[Link\]](#)
- S. Kavitha, et al. (2010). 4-Methyl-3-nitropyridin-2-amine. *Acta Crystallographica Section E: Structure Reports Online*, 66(7), o1673.
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Wikipedia. (n.d.). 2-Picolylamine. Retrieved from [\[Link\]](#)
- NIST. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. *Pharmaceuticals*, 16(5), 732.
- ResearchGate. (n.d.). Liquid Chromatography–Mass Spectrometry Method for Determination of N -Methyl- N -Nitrosopyridin-4-Amine in a Vonoprazan Fumarate Drug. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of methylamine. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Nanomagnetic picolylamine- based complex of palladium as an efficient heterogeneous catalyst for selective reduction of nitroarenes in water. Retrieved from [\[Link\]](#)
- T. M. H. T. Fun, et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. *Acta Crystallographica Section E: Structure Reports Online*, 66(10), o2400.
- Politzer, P., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. *Molecules*, 12(12), 2499-2537.
- NIST. (n.d.). Pyridine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 4-Nitro-pyridine 1-oxide. Retrieved from [\[Link\]](#)
- NIST. (n.d.). 2-Amino-4-methylpyrimidine. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Picolylamine\(3731-51-9\) 1H NMR \[m.chemicalbook.com\]](#)
- [2. spectrabase.com \[spectrabase.com\]](#)
- [3. ¹³C nmr spectrum of methylamine CH₅N CH₃NH₂ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 ¹³C nmr doc brown's](#)

[advanced organic chemistry revision notes \[docbrown.info\]](#)

- [4. mdpi.com \[mdpi.com\]](#)
- [5. 4-Methyl-2-nitroaniline\(89-62-3\) MS spectrum \[chemicalbook.com\]](#)
- [6. Pyridine, 4-methyl- \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Application Note: Comprehensive Spectroscopic Analysis of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12610831/docs#application-note-comprehensive-spectroscopic-analysis-of-methyl-4-nitro-pyridin-2-ylmethyl-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

